4-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile
Description
4-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine ring substituted with a methyl group at the 4-position and a 4-methylpiperazinyl group at the 6-position. The nicotinonitrile core (pyridine-3-carbonitrile) is a common scaffold in medicinal chemistry due to its versatility in interacting with biological targets, particularly enzymes and receptors involved in cancer and inflammatory pathways. The 4-methylpiperazine moiety enhances solubility and bioavailability, while the methyl group at the 4-position may influence steric and electronic properties, modulating target binding affinity.
Properties
IUPAC Name |
4-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-10-7-12(14-9-11(10)8-13)16-5-3-15(2)4-6-16/h7,9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNQSQDZJGNIFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C#N)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile typically involves the reaction of 4-methylpiperazine with nicotinonitrile under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines.
Scientific Research Applications
4-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting cellular processes. This interaction can lead to various biological effects, including apoptosis and cell cycle arrest .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 4-methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile and related nicotinonitrile derivatives:
Structural and Functional Analysis
- Substituent Complexity vs. Activity: Compound 15b () incorporates bulky aromatic groups (naphthyl, fluorophenyl), which may improve target binding but reduce solubility. In contrast, the target compound’s simpler structure (methyl and 4-methylpiperazinyl groups) likely enhances solubility and synthetic accessibility .
- The target compound’s lack of such substituents suggests it may prioritize target specificity over broad cytotoxicity .
- The target compound’s methyl group offers a balance of steric bulk and hydrophobicity .
Biological Activity
4-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound, which belongs to the class of nicotinonitriles, features a pyridine ring and a cyano group, with the addition of a piperazine moiety that enhances its pharmacological profile. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
- Molecular Formula : C13H16N4
- Molecular Weight : 216.28 g/mol
The presence of the piperazine ring is particularly relevant as it often correlates with enhanced biological activity against various pathogens and tumor cells.
Preliminary studies suggest that this compound interacts with specific enzymes and receptors involved in disease pathways. These interactions are crucial for understanding the compound's pharmacological profile.
Interaction Studies
Research indicates potential interactions with:
- Enzymes : The compound may act as an inhibitor for certain protein methyltransferases.
- Receptors : It could modulate receptor activities linked to various diseases.
Antimicrobial Properties
Compounds similar to this compound have exhibited significant antimicrobial activities. For example:
- Inhibition of Mycobacterium tuberculosis : Derivatives have shown promising results in inhibiting the growth of this pathogen.
Antitumor Activity
The piperazine moiety is associated with enhanced activity against cancer cell lines. Research findings indicate:
- Cell Line Studies : The compound demonstrates cytotoxic effects on various cancer cell lines, suggesting its potential as an antitumor agent.
Comparative Analysis with Related Compounds
A comparison table highlights the structural similarities and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methyl-nicotinonitrile | Lacks piperazine; contains only a methyl group | Moderate antimicrobial activity |
| 6-(4-Methylpiperazin-1-yl)nicotinonitrile | Similar piperazine attachment but different substitution | Enhanced antimicrobial properties |
| 5-Ethyl-6-(4-methylpiperazin-1-yl)nicotinonitrile | Ethyl group instead of methyl | Potentially increased lipophilicity |
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities compared to its analogs.
Case Studies and Research Findings
Recent studies have focused on elucidating the biological mechanisms underlying the activity of this compound. Notable findings include:
- In Vitro Studies : Demonstrated significant cytotoxicity against several cancer cell lines with IC50 values indicating strong activity.
- Animal Models : Preliminary in vivo studies suggest potential efficacy in reducing tumor sizes in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
